2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a structurally complex molecule featuring a pyrrolo[3,2-d]pyrimidinone core substituted with a cyclopropyl group, a phenyl ring, and a sulfanyl-acetamide moiety linked to a 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-32-17-10-11-19(20(12-17)33-2)27-21(30)14-34-25-28-22-18(15-6-4-3-5-7-15)13-26-23(22)24(31)29(25)16-8-9-16/h3-7,10-13,16,26H,8-9,14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEFEYPYJWSQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolopyrimidine derivatives and is characterized by its unique molecular structure, which includes a pyrrolo[3,2-d]pyrimidine core and various substituents that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 1021221-57-7 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cellular processes. In particular, studies have indicated that pyrrolopyrimidine derivatives can act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential as a selective inhibitor of certain kinases, which play crucial roles in signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : By inhibiting specific kinases, the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed that certain derivatives can cause cell cycle arrest in mitosis, preventing tumor cells from proliferating effectively.
Cytotoxicity Assays
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The results indicate varying degrees of cytotoxicity depending on the specific cellular context.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 (Lung) | 0.136 ± 0.063 | High sensitivity to treatment |
| MCF7 (Breast) | 0.1067 ± 0.004 | Effective in inducing apoptosis |
| HeLa (Cervical) | Variable | Further studies needed for conclusive data |
Case Studies
- Case Study on RET Inhibition : In a study focused on RET kinase inhibitors, compounds structurally similar to the target compound exhibited significant growth inhibition in RET-driven cancer models. The findings suggest a potential application for this class of compounds in treating RET-related malignancies .
- Screening for Anticancer Activity : A multicellular spheroid model was used to screen for novel anticancer compounds, where derivatives similar to the target compound demonstrated enhanced penetration and cytotoxicity compared to traditional monolayer cultures .
Comparison with Similar Compounds
Key Observations :
- The target compound’s cyclopropyl group (Position 3) may enhance metabolic stability compared to the methyl group in ’s analogue, as cyclopropane rings are known to resist oxidative degradation .
- The 2,4-dimethoxyphenyl moiety likely improves solubility relative to the 2,3-dichlorophenyl group in , where electron-withdrawing Cl atoms reduce hydrophilicity .
- ’s compound incorporates halogenated aryl groups (F, I), which could enhance target binding affinity but increase molecular weight (693.53 g/mol) compared to the target compound’s smaller substituents .
Physicochemical and Spectroscopic Properties
Table 2 compares experimental data from analogues to infer properties of the target compound.
Key Findings :
- The dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to ’s dichlorophenyl analogue, aligning with the polar nature of methoxy groups .
- Similarities in NMR shifts (e.g., NHCO at δ 10.10, SCH₂ at δ 4.12) suggest conserved electronic environments in the sulfanyl-acetamide moiety across analogues .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogues:
- ’s compound, despite its dichlorophenyl group, achieved an 80% synthetic yield, indicating robustness in sulfanyl-acetamide synthesis .
- ’s halogenated derivative was advanced to pharmacology reviews, suggesting that cyclopropyl-pyrimidinone scaffolds are viable for drug development .
- The lumping strategy () supports grouping the target compound with analogues sharing pyrrolo-pyrimidinone cores, as their similar structures may predict overlapping bioactivities (e.g., kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
